GNE-7915 tosylate is a selective and potent inhibitor of leucine-rich repeat kinase 2, known for its ability to penetrate the blood-brain barrier. With a reported inhibitory concentration (IC50) of 9 nM, it has garnered attention in the context of neurodegenerative diseases, particularly Parkinson's disease. The compound is characterized by its unique molecular structure, which includes a complex arrangement of functional groups that enhance its selectivity and potency against the target kinase.
GNE-7915 tosylate is classified as a small molecule inhibitor specifically targeting leucine-rich repeat kinase 2. The compound is synthesized for research purposes and is not intended for human use. Its development stems from ongoing research into therapeutic agents that can effectively modulate LRRK2 activity, a kinase implicated in various neurodegenerative disorders.
The synthesis of GNE-7915 tosylate involves several steps that leverage structure-based drug design principles. The process typically includes:
GNE-7915 tosylate has a complex molecular formula of and a molecular weight of 615.60 g/mol. The InChI key for this compound is VYAOJDYMEMFZKS-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure.
GNE-7915 tosylate primarily functions through competitive inhibition of leucine-rich repeat kinase 2. The mechanism involves binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation of downstream substrates involved in neuronal signaling pathways.
The mechanism by which GNE-7915 exerts its pharmacological effects involves several key processes:
GNE-7915 tosylate has significant scientific applications primarily in pharmacological research aimed at understanding and treating neurodegenerative diseases:
Leucine-rich repeat kinase 2 (LRRK2) is a large, multidomain protein (286 kDa) comprising several functional domains, including Armadillo (ARM), Ankyrin (ANK), Leucine-rich repeat (LRR), Ras-of-complex (ROC), C-terminal of ROC (COR), kinase, and WD40 domains [1] [6]. This complex structure underpins its dual enzymatic functions: GTPase activity mediated by the ROC-COR bidomain and kinase activity centered in the kinase domain. Pathogenic mutations (e.g., G2019S, R1441C/G/H) cluster predominantly in the catalytic core (ROC-COR-kinase), with G2019S being the most prevalent mutation, accounting for up to 10-fold increased Parkinson’s disease (PD) risk in certain populations [6]. The G2019S variant heightens kinase activity by 2–3-fold, leading to hyperphosphorylation of substrate proteins [1] [4].
LRRK2 orchestrates critical cellular processes implicated in PD pathogenesis:
Table 1: Key LRRK2 Domains and Pathogenic Mutations
Domain | Function | Pathogenic Variants | Functional Impact |
---|---|---|---|
Kinase | Catalytic phosphorylation | G2019S, I2020T | ↑ Kinase activity, Rab hyperphosphorylation |
ROC-COR | GTP hydrolysis | R1441C/G/H | Altered GTPase activity, kinase dysregulation |
WD40 | Protein scaffolding | G2835R (risk variant) | ↑ Kinase activity (in vitro) |
ANK | Protein-protein interactions | R793M (protective) | ↓ Microtubule association |
Genetic burden analyses confirm the kinase domain’s central role: Rare-variant meta-analyses (8,888 PD patients) show robust PD associations (p<10−20), though excluding G2019S nullifies this signal, highlighting its dominance [6].
LRRK2 represents a genetically validated target for disease-modifying PD therapies. While mutations cause 2–6% of familial PD, genome-wide association studies (GWAS) implicate LRRK2 loci in sporadic PD, broadening its therapeutic relevance [1] [4]. The gain-of-function kinase mechanism is central to pathogenesis, evidenced by:
Strategies to inhibit LRRK2 include:
Table 2: Therapeutic Approaches Targeting LRRK2
Approach | Representative Agent | Mechanism | Key Outcomes |
---|---|---|---|
Small-molecule inhibitor | GNE-7915 tosylate | ATP-competitive kinase inhibition | IC50 = 9 nM; >100-fold selectivity over 392 kinases [2] [7] |
ASO | ION859 | LRRK2 mRNA degradation | 59% LRRK2 reduction in CSF; 50% pRab10 decrease [3] |
PROTAC degrader | ARV-102 | Ubiquitin-mediated LRRK2 degradation | >50% LRRK2 reduction in CNS [8] |
GNE-7915 tosylate exemplifies the preclinical promise of LRRK2 inhibitors. It exhibits nanomolar potency (IC50 = 9 nM), high selectivity (inhibits only 1/187 kinases at 0.1 μM), and brain penetrance across species [2] [5] [7]. In cellular models, it normalizes pathogenic phosphorylation of Rab10 and reverses lysosomal deficits, validating LRRK2 kinase inhibition as a strategy to restore proteostasis [2] [7].
Collectively, these approaches underscore LRRK2’s druggability and position kinase inhibitors like GNE-7915 tosylate as critical tools for translating genetic insights into disease-modifying therapies.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7